![molecular formula C26H25N3O4S B3003251 N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-43-6](/img/structure/B3003251.png)
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a selective inhibitor of the protein kinase B (AKT) pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival.
Scientific Research Applications
Inhibitor of Mycobacterium Tuberculosis Growth
This compound has been synthesized and evaluated for its antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . It has shown potential as an antitubercular agent possibly by ENR inhibition .
Inhibitor of inhA Enzyme
The compound has been found to inhibit the inhA enzyme, which is a key factor in the survival and pathogenesis of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new potential chemotherapy drugs .
Antibacterial Activity
A series of benzamide derivatives containing quinoxaline and benzoxazole fragments, which include this compound, have been synthesized and tested in vitro against gram-positive and gram-negative bacterial strains . The molecular docking study showed good docking scores between –9.85 and –7.8 kcal/mol against DNA gyrase .
Antifungal Activity
Some derivatives of this compound have shown potent antifungal activity. For instance, compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .
Molecular Docking Studies
Molecular docking studies have been carried out to comprehend the binding mode of the compounds . These studies provide insights into the properties of the compound, such as binding energy, electron distribution, hydrogen bonding and donor–acceptor ability, polarizability, hydrophobicity, and protein–ligand interactions with selectivity/affinity for the target .
Development of New Age Chemotherapeutics
Due to recurring incidences of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR) strains of M. tuberculosis, there is a global necessity to develop new age chemotherapeutics to battle different forms of TB . This compound, due to its inhibitory effects on Mycobacterium tuberculosis growth and inhA enzyme, can be a potential candidate for this purpose .
properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-14-16-29(17-15-18)34(31,32)20-12-10-19(11-13-20)25(30)27-22-7-3-2-6-21(22)26-28-23-8-4-5-9-24(23)33-26/h2-13,18H,14-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROADLPIQJLHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.